molecular formula C11H14N6O B7594969 2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide

2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide

Cat. No. B7594969
M. Wt: 246.27 g/mol
InChI Key: FCKAMLRUKPWIAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide, also known as MTEP, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. MTEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), a protein that is involved in the regulation of synaptic plasticity, learning, and memory.

Mechanism of Action

2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is expressed in the central nervous system. mGluR5 is involved in the regulation of synaptic plasticity, learning, and memory, and its overactivation has been implicated in various neurological and psychiatric disorders. 2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide binds to the allosteric site of mGluR5 and prevents its activation by glutamate, thereby reducing the excessive signaling of mGluR5.
Biochemical and Physiological Effects:
2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide has been shown to have various biochemical and physiological effects in animal models and cell cultures. For example, 2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide reduces the expression of immediate-early genes that are involved in synaptic plasticity and inflammation, such as Arc and c-Fos. 2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide also reduces the phosphorylation of extracellular signal-regulated kinase (ERK), which is a downstream effector of mGluR5 signaling. In addition, 2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide reduces the release of glutamate and other neurotransmitters, such as dopamine and norepinephrine, in various brain regions.

Advantages and Limitations for Lab Experiments

2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide has several advantages for lab experiments, such as its high selectivity and potency for mGluR5, its ability to penetrate the blood-brain barrier, and its availability as a commercial product. However, 2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide also has some limitations, such as its potential off-target effects on other mGluR subtypes, its potential toxicity at high doses, and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide, such as:
1. Developing more potent and selective mGluR5 antagonists with fewer off-target effects and better pharmacokinetic properties.
2. Investigating the role of mGluR5 signaling in other neurological and psychiatric disorders, such as schizophrenia, bipolar disorder, and Alzheimer's disease.
3. Studying the molecular mechanisms of 2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide's effects on synaptic plasticity and inflammation, and identifying potential downstream targets of mGluR5 signaling.
4. Investigating the potential therapeutic applications of 2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide in combination with other drugs or behavioral interventions, such as cognitive training or psychotherapy.
5. Developing new animal models of neurological and psychiatric disorders that better recapitulate the human pathology and allow for more accurate testing of 2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide's therapeutic potential.

Synthesis Methods

The synthesis of 2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide involves several chemical steps, starting with the reaction of 2-bromo-3-pyridinecarboxaldehyde with 2-(methylamino)ethylamine to form 2-(methylamino)pyridine-3-carboxaldehyde. This intermediate is then reacted with 1H-1,2,4-triazole-5-carboxylic acid to form 2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide. The purity of the final product is typically assessed using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including fragile X syndrome, autism spectrum disorders, anxiety, depression, and addiction. Fragile X syndrome is a genetic disorder characterized by intellectual disability and behavioral problems, and it is caused by the absence of the fragile X mental retardation protein (FMRP), which regulates the translation of mRNAs in response to synaptic activity. 2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide has been shown to improve cognitive and behavioral deficits in animal models of fragile X syndrome by reducing the excessive signaling of mGluR5.

properties

IUPAC Name

2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O/c1-12-10-8(3-2-5-13-10)11(18)14-6-4-9-15-7-16-17-9/h2-3,5,7H,4,6H2,1H3,(H,12,13)(H,14,18)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKAMLRUKPWIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=N1)C(=O)NCCC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.